molecular formula C11H17NO2 B14360848 3,4-Diethoxy-5-methylaniline CAS No. 90257-70-8

3,4-Diethoxy-5-methylaniline

Cat. No.: B14360848
CAS No.: 90257-70-8
M. Wt: 195.26 g/mol
InChI Key: PLURWFCAGZOLTG-UHFFFAOYSA-N
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Description

3,4-Diethoxy-5-methylaniline (IUPAC name: 5-methyl-3,4-diethoxybenzenamine) is an aromatic amine derivative characterized by ethoxy groups at the 3- and 4-positions, a methyl group at the 5-position, and a primary amine at the 1-position of the benzene ring. Its molecular formula is C₁₁H₁₇NO₂ (molecular weight: 195.26 g/mol). This compound is primarily utilized as an intermediate in the synthesis of agrochemicals, such as fungicidal agents. For instance, it reacts with cyclopropanecarboxylic acid chloride to form N-(3,4-diethoxy-5-methylphenyl)-cyclopropanecarboxamide, a potent antifungal compound .

The ethoxy substituents enhance solubility in organic solvents, while the methyl group contributes to steric effects and lipophilicity, influencing its reactivity and biological activity.

Properties

CAS No.

90257-70-8

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3,4-diethoxy-5-methylaniline

InChI

InChI=1S/C11H17NO2/c1-4-13-10-7-9(12)6-8(3)11(10)14-5-2/h6-7H,4-5,12H2,1-3H3

InChI Key

PLURWFCAGZOLTG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)N)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethoxy-5-methylaniline typically involves the following steps:

    Nitration: The starting material, 3,4-diethoxytoluene, undergoes nitration to introduce a nitro group at the para position relative to the methyl group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.

Industrial Production Methods

Industrial production of 3,4-Diethoxy-5-methylaniline may involve large-scale nitration and reduction processes, optimized for yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxy-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy and methyl groups direct incoming substituents to specific positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

3,4-Diethoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Diethoxy-5-methylaniline involves its interaction with specific molecular targets and pathways. The ethoxy and methyl groups influence its reactivity and binding properties. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

3,4-(Methylenedioxy)aniline

  • Structure : Contains a methylenedioxy ring (1,3-benzodioxole) at the 3- and 4-positions and an amine at the 1-position (IUPAC: 1,3-benzodioxol-5-amine).
  • Molecular Weight : 137.14 g/mol.
  • Key Differences :
    • The methylenedioxy group forms a fused dioxole ring, increasing rigidity and electron density compared to ethoxy groups.
    • Widely used in pharmaceuticals (e.g., precursors for psychoactive compounds or anticonvulsants) rather than agrochemicals .
  • Reactivity : The electron-rich dioxole ring facilitates electrophilic substitutions, whereas 3,4-Diethoxy-5-methylaniline’s ethoxy groups offer moderate electron-donating effects.

3,4-Dichloro-5-methylaniline

  • Structure : Chlorine atoms at 3- and 4-positions, methyl at 5-position, and amine at 1-position.
  • Molecular Weight : 176.04 g/mol.
  • Key Differences :
    • Chlorine substituents are electron-withdrawing, reducing the amine’s basicity and altering reactivity in electrophilic reactions.
    • Applications include intermediates for herbicides or dyes, contrasting with the fungicidal focus of 3,4-Diethoxy-5-methylaniline .

N-Ethylbenzo[d][1,3]dioxol-5-amine

  • Structure : Methylenedioxy ring with an N-ethylated amine.
  • Molecular Weight : 165.20 g/mol.
  • Key Differences :
    • N-ethylation reduces hydrogen-bonding capacity, increasing lipophilicity and altering pharmacokinetic properties.
    • Used in pharmacological research (e.g., serotonin receptor modulation) rather than agrochemicals .

2,4-Dichloro-5-methoxyaniline

  • Structure : Chlorine at 2- and 4-positions, methoxy at 5-position.
  • Molecular Weight : 192.04 g/mol.
  • Key Differences :
    • Methoxy’s electron-donating nature at the 5-position contrasts with 3,4-Diethoxy-5-methylaniline’s ethoxy groups.
    • Positional isomerism (2,4-dichloro vs. 3,4-diethoxy) significantly affects electronic and steric properties .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Substituents Key Applications Reactivity Profile
3,4-Diethoxy-5-methylaniline 195.26 3,4-diethoxy, 5-methyl Fungicide synthesis Moderate electrophilic activity
3,4-(Methylenedioxy)aniline 137.14 3,4-methylenedioxy Pharmaceutical intermediates High electrophilic reactivity
3,4-Dichloro-5-methylaniline 176.04 3,4-dichloro, 5-methyl Herbicide/dye intermediates Low basicity, high toxicity
N-Ethylbenzo[d][1,3]dioxol-5-amine 165.20 3,4-methylenedioxy, N-ethyl Neuropharmacology research Enhanced lipophilicity
2,4-Dichloro-5-methoxyaniline 192.04 2,4-dichloro, 5-methoxy Specialty chemical synthesis Position-dependent reactivity

Key Research Findings

  • Synthetic Utility : 3,4-Diethoxy-5-methylaniline’s ethoxy groups improve solubility in toluene and other organic solvents during fungicide synthesis, enabling efficient acylations (e.g., with cyclopropanecarboxylic acid chloride) .
  • Toxicity Profile : Unlike chlorinated analogs (e.g., 3,4-Dichloro-5-methylaniline), 3,4-Diethoxy-5-methylaniline exhibits lower ecotoxicity, making it preferable in agrochemical formulations .
  • Steric Effects : The 5-methyl group in 3,4-Diethoxy-5-methylaniline hinders para-substitution reactions, directing electrophiles to meta positions—a contrast to unsubstituted analogs like 3,4-diethoxyaniline .

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